molecular formula C10H7Cl2NO B11996053 3,6-Dichloro-2-methyl-4-quinolinol CAS No. 31403-67-5

3,6-Dichloro-2-methyl-4-quinolinol

Cat. No.: B11996053
CAS No.: 31403-67-5
M. Wt: 228.07 g/mol
InChI Key: NOKYOUVZDYQGJG-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-methyl-4-quinolinol is a substituted quinoline derivative characterized by a bicyclic aromatic structure comprising a benzene ring fused to a pyridine ring. The compound features:

  • Chlorine atoms at positions 3 and 6, which enhance electrophilic reactivity and influence solubility.
  • A methyl group at position 2, contributing to steric effects and modulating electronic properties.
  • A hydroxyl group at position 4, enabling hydrogen bonding and acidity (pKa ~8–10, typical for phenolic hydroxyl groups in quinolines).

Properties

CAS No.

31403-67-5

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

3,6-dichloro-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H7Cl2NO/c1-5-9(12)10(14)7-4-6(11)2-3-8(7)13-5/h2-4H,1H3,(H,13,14)

InChI Key

NOKYOUVZDYQGJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-methyl-4-quinolinol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichloroaniline with acetic anhydride and subsequent cyclization with phosphorus oxychloride can yield the desired compound . Another method involves the use of Friedländer synthesis, where 2-aminobenzophenone derivatives react with aldehydes or ketones in the presence of acidic or basic catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methylation, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-methyl-4-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dichloro-2-methyl-4-quinolinol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3,6-Dichloro-2-methyl-4-quinolinol with structurally related quinoline derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound Cl (3,6), CH₃ (2), OH (4) C₁₀H₇Cl₂NO Hypothesized intermediate for antimalarials or antibiotics.
6,7-Dichloro-2-methyl-4-quinolinol Cl (6,7), CH₃ (2), OH (4) C₁₀H₇Cl₂NO CAS 948294-27-7; used in synthetic pathways requiring halogenated quinolines. Safety data available for handling chlorinated compounds .
2-Methyl-4-quinolinol CH₃ (2), OH (4) C₁₀H₉NO Base structure; used as a scaffold for synthesizing antimicrobial agents. Melting point: 223–225°C .
6-Ethyl-2-phenyl-4-quinolinol C₂H₅ (6), C₆H₅ (2), OH (4) C₁₇H₁₅NO Bulkier substituents reduce solubility in polar solvents; potential use in organic electronics .
6,7-Dichloro-4-quinolinol Cl (6,7), OH (4) C₉H₅Cl₂NO CAS 203626-51-1; intermediate in agrochemical synthesis. Formula: C₉H₅Cl₂NO .

Electronic and Steric Effects

  • Chlorine Position: The 3,6-dichloro substitution (vs.
  • Methyl vs. Phenyl Groups: The 2-methyl group in this compound offers less steric hindrance than 2-phenyl substituents (e.g., in 6-Ethyl-2-phenyl-4-quinolinol), favoring reactions like Pd-catalyzed cross-coupling (as in ) .

Biological Activity

3,6-Dichloro-2-methyl-4-quinolinol is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and antimalarial applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of chlorine and methyl groups at specific positions contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to be effective against a variety of pathogens, including bacteria and fungi. The compound's mechanism of action often involves the inhibition of nucleic acid synthesis and disruption of cell membrane integrity.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Antimalarial Activity

The compound has also been investigated for its antimalarial efficacy . Studies have demonstrated that this compound exhibits potent activity against Plasmodium falciparum, particularly strains resistant to conventional treatments like chloroquine.

Structure-Activity Relationship (SAR)

A detailed SAR study has identified key modifications that enhance the antimalarial activity of quinoline derivatives. For instance, the introduction of halogen substituents at specific positions on the quinoline ring significantly improves potency. In particular, chlorinated analogues have shown superior efficacy compared to their fluorinated counterparts.

Table 2: SAR Findings for Quinoline Derivatives

CompoundPosition of SubstituentEC50 (nM)Reference
This compoundC6 (Chlorine)37.0 ± 4.3
Fluorinated analogueC6 (Fluorine)82.6 ± 9.4
Methoxylated analogueC6 (Methoxy)88.7 ± 2.3

Case Studies

  • Antimalarial Efficacy in Murine Models : In vivo studies using murine models have shown that this compound effectively reduces parasitemia levels without noticeable toxicity, suggesting its potential as a therapeutic agent against malaria .
  • Cytotoxicity Studies : The compound has also been tested for cytotoxic effects on cancer cell lines. Preliminary results indicate varying degrees of cytotoxicity, with some derivatives demonstrating selective action against specific cancer types while sparing normal cells .

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